

Application Notes and Protocols for H3B-5942 in MCF7 Cells

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Compound of Interest

Compound Name: H3B-5942

Cat. No.: B15544998

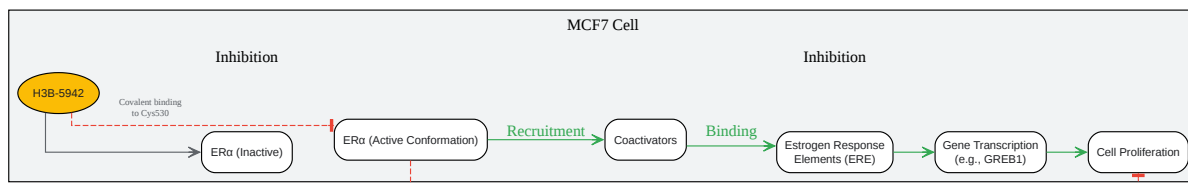
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of **H3B-5942**, a selective and irreversible covalent antagonist of Estrogen Receptor Alpha (ER α), in the context of MCF7 breast cancer cells. **H3B-5942** inactivates both wild-type and mutant ER α by targeting a specific cysteine residue, Cys530, leading to the inhibition of ER α -dependent transcription and cellular proliferation.^{[1][2][3][4][5]}

Mechanism of Action

H3B-5942 covalently binds to Cys530 within the ligand-binding domain of ER α . This irreversible binding forces the receptor into a unique antagonistic conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor downregulators (SERDs). This unique conformation prevents the recruitment of coactivators, thereby blocking the transcription of estrogen-responsive genes and inhibiting the proliferation of ER α -positive breast cancer cells.



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Mechanism of **H3B-5942** in MCF7 cells.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of **H3B-5942** in MCF7 and related cell lines.

Table 1: Inhibitory Potency of **H3B-5942**

Parameter	Cell Line / Target	Value (nM)	Reference
Ki	Wild-Type ERα	1	
Ki	Mutant ERα (Y537S)	0.41	
GI50 (Proliferation)	MCF7-Parental	0.5	
GI50 (Proliferation)	MCF7-LTED-ERαWT	2	
GI50 (Proliferation)	MCF7-LTED-ERαY537C	30	

Table 2: Effect of **H3B-5942** on ERα Target Gene Expression

Gene	Cell Line	Treatment	Effect	Reference
GREB1	MCF7-ER α WT	0.01-10 μ M H3B-5942	Dose-dependent decrease	
GREB1	Various MCF7-ER α MUT	0.01-10 μ M H3B-5942	Dose-dependent decrease	

Experimental Protocols

General Cell Culture of MCF7 Cells

MCF7 cells, being estrogen-responsive, require careful handling to ensure reproducible results in studies involving endocrine therapies.

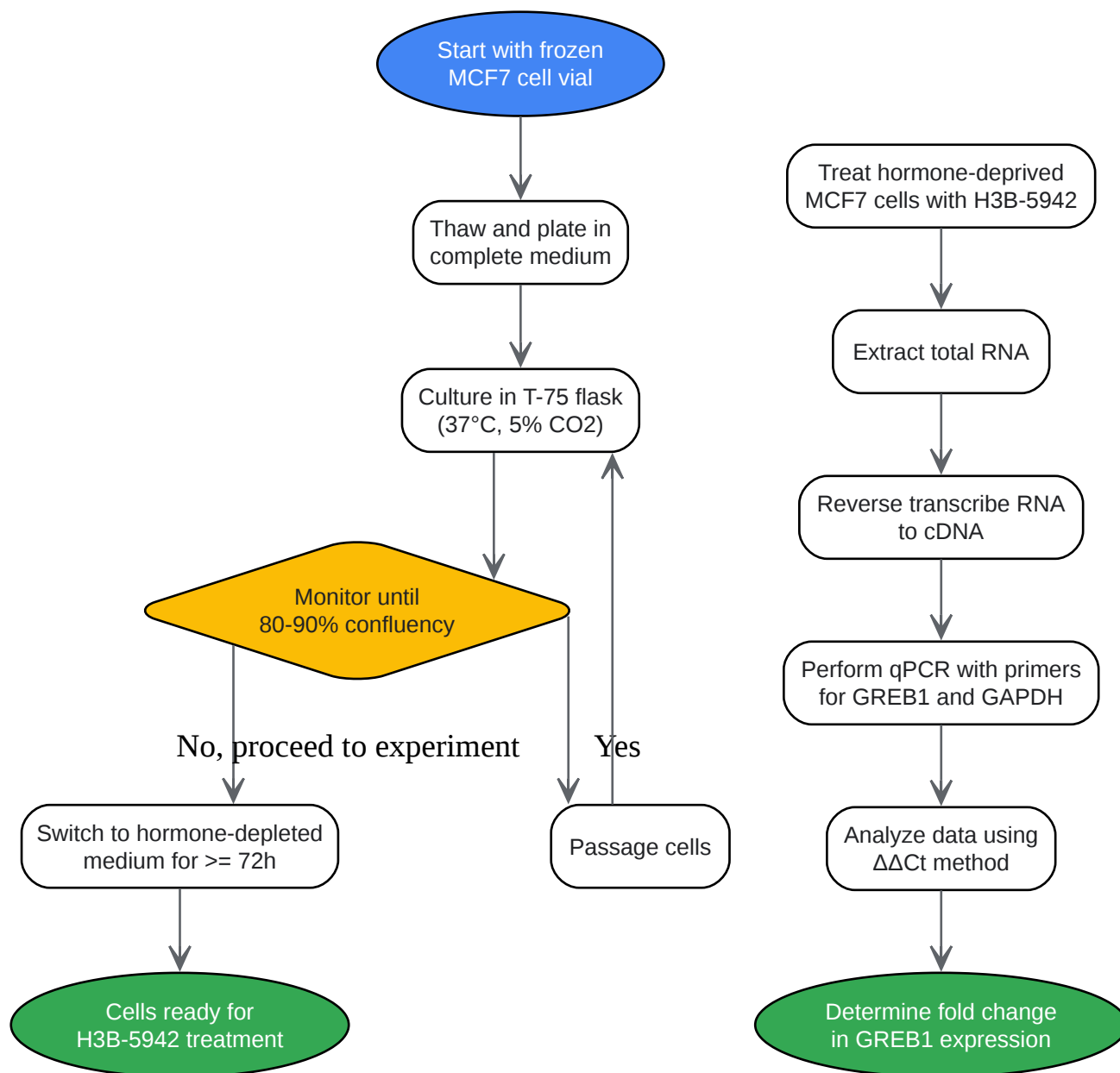
Materials:

- MCF7 cells
- Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.
- Hormone-depleted medium: Phenol red-free EMEM supplemented with 10% charcoal-dextran stripped FBS.
- Phosphate-Buffered Saline (PBS)
- 0.25% Trypsin-EDTA
- T-75 cell culture flasks
- Humidified incubator (37°C, 5% CO₂)

Protocol:

- Culture MCF7 cells in T-75 flasks with complete growth medium.
- Passage the cells when they reach 80-90% confluency.

- For experiments investigating the effects of **H3B-5942**, cells must be hormone-deprived. To do this, replace the complete growth medium with hormone-depleted medium for a minimum of 72 hours before starting the experiment.



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